molecular formula C15H13F3N6O2 B11104028 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11104028
M. Wt: 366.30 g/mol
InChI Key: FGSSEZBTRYHWJH-UFWORHAWSA-N
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Description

(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a trifluoromethyl group, and a triazolopyridazine moiety

Preparation Methods

The synthesis of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxy groups to form the dimethoxyphenyl intermediate.

    Synthesis of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the triazolopyridazine moiety under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE can be compared with other similar compounds, such as:

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

The uniqueness of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE lies in its specific structure and the presence of the trifluoromethyl and triazolopyridazine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13F3N6O2

Molecular Weight

366.30 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H13F3N6O2/c1-25-10-4-3-9(7-11(10)26-2)8-19-20-12-5-6-13-21-22-14(15(16,17)18)24(13)23-12/h3-8H,1-2H3,(H,20,23)/b19-8+

InChI Key

FGSSEZBTRYHWJH-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC

Origin of Product

United States

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